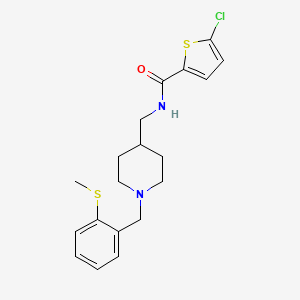

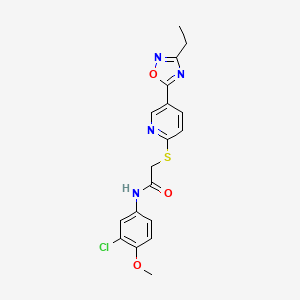

(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine is a chemical compound that belongs to the class of cyclopropane-containing amines. It is a chiral compound with two stereoisomers, (1R,2S) and (1S,2R). The (1R,2S) isomer is the active form and has been found to exhibit potential therapeutic effects in various scientific research applications.

Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a mild procedure that preserves enantiomeric purity. This methodology facilitates the synthesis of compounds with potential applications in the development of reuptake inhibitors, such as dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Synthesis of N-Substituted Derivatives

A sequential three-component reaction involving 3,5-diarylidenepiperidin-4-one, malononitrile, and various amines under microwave irradiation leads to the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. This method is notable for its operational simplicity and safety, making it suitable for fast small-scale synthesis for biomedical screening (Han et al., 2010).

Development of Conformationally Restricted Analogues

The cyclopropane ring is utilized to restrict the conformation of biologically active compounds, which is critical for improving activity and understanding bioactive conformations. For instance, conformationally restricted analogues of histamine have been synthesized to investigate their potential applications in medicinal chemistry (Kazuta et al., 2002).

Biocatalytic Synthesis Approaches

Biocatalytic methods have been explored for synthesizing key building blocks of therapeutically significant compounds, such as the anti-thrombotic agent ticagrelor. Employing ketoreductase, amidase, or lipase biocatalysts achieves high enantiomeric excess, demonstrating the potential of biocatalysis in precise and sustainable chemical synthesis (Hugentobler et al., 2016).

properties

IUPAC Name |

(1R,2S)-2-(1-methylpiperidin-4-yl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-4-2-7(3-5-11)8-6-9(8)10/h7-9H,2-6,10H2,1H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNJSONSDGVEEK-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(CC1)[C@@H]2C[C@H]2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

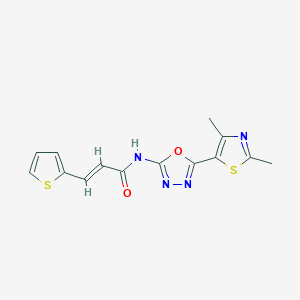

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)

![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)

![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)

![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)